molecular formula C38H36N2O8 B12662842 5'-O-(p,p'-Dimethoxytrityl)thymidine 3'-benzoate CAS No. 93966-64-4

5'-O-(p,p'-Dimethoxytrityl)thymidine 3'-benzoate

Cat. No.: B12662842
CAS No.: 93966-64-4
M. Wt: 648.7 g/mol
InChI Key: RSNZACKPHBOUCJ-LBFZIJHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-O-(p,p’-Dimethoxytrityl)thymidine 3’-benzoate: is an organic compound with the chemical formula C38H36N2O8 . It is a derivative of thymidine, a nucleoside component of DNA, and is often used in the synthesis of oligonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and a benzoate ester at the 3’-hydroxyl position of thymidine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(p,p’-Dimethoxytrityl)thymidine 3’-benzoate typically involves the protection of the 5’-hydroxyl group of thymidine with a dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the 5’-O-DMT-thymidine . The 3’-hydroxyl group is then esterified with benzoic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesizers and stringent purification processes such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5’-O-(p,p’-Dimethoxytrityl)thymidine 3’-benzoate is widely used in the synthesis of oligonucleotides, which are essential for various biochemical and molecular biology applications . It serves as a building block in the solid-phase synthesis of DNA sequences.

Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. It is also employed in the development of antisense oligonucleotides for gene silencing .

Medicine: It is used as a precursor in the synthesis of therapeutic oligonucleotides that can target specific genetic sequences .

Industry: In the pharmaceutical industry, 5’-O-(p,p’-Dimethoxytrityl)thymidine 3’-benzoate is used in the production of diagnostic tools and therapeutic agents. It is also utilized in the manufacture of DNA-based sensors and other biotechnological devices .

Comparison with Similar Compounds

Uniqueness: 5’-O-(p,p’-Dimethoxytrityl)thymidine 3’-benzoate is unique due to the presence of both the DMT protecting group and the benzoate ester. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in oligonucleotide synthesis .

Properties

CAS No.

93966-64-4

Molecular Formula

C38H36N2O8

Molecular Weight

648.7 g/mol

IUPAC Name

[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] benzoate

InChI

InChI=1S/C38H36N2O8/c1-25-23-40(37(43)39-35(25)41)34-22-32(48-36(42)26-10-6-4-7-11-26)33(47-34)24-46-38(27-12-8-5-9-13-27,28-14-18-30(44-2)19-15-28)29-16-20-31(45-3)21-17-29/h4-21,23,32-34H,22,24H2,1-3H3,(H,39,41,43)/t32-,33+,34+/m0/s1

InChI Key

RSNZACKPHBOUCJ-LBFZIJHGSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)C6=CC=CC=C6

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.